2-Fluoro-2-(furan-2-yl)ethan-1-amine
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Overview
Description
“2-Fluoro-2-(furan-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H9NO . It is an amine derivative and is related to furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of amine derivatives from furoin and furil over Ru/Al2O3 catalyst has been investigated . In the presence of NH3, cyclic amines were generated as main products from furoin and furil . Over Ru/Al2O3 under NH3/H2, 2-amino-1,2-di(furan-2-yl)ethan-1-ol was generated as the main product with 47% yield at 140 °C for 2 hours starting from furoin . The catalyst could be recycled for at least three consecutive runs .Scientific Research Applications
Enantioselective Synthesis and Catalysis
Novel Enantioselective Synthesis : A new enantioselective synthesis method for furan-2-yl amines and amino acids was described, highlighting the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to chiral amines. The chirality of furan-2-yl amines can be controlled by the geometrical isomer of the O-benzyl oxime, and further oxidation of the furan ring yields amino acids in high yields (Demir et al., 2003).
Asymmetric Synthesis of Enantiomers : An asymmetric synthesis approach for both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine was detailed, involving the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and subsequent oxazaborolidine-catalyzed enantioselective reduction. This process yields important chiral building blocks with high enantiomeric excess, and oxidation of the furan ring affords both enantiomers of 3,3,3-trifluoroalanine (Demir et al., 2001).
Chromosomal Differentiation and Fluorescence
- Chromosomal Differentiation by Fluram : Fluram, a fluorogenic reagent forming fluorescent pyrrolinone derivatives with primary amines, was used to differentiate chromosome regions in mouse and human genomes. This method reveals species-dependent chromosome banding patterns and highlights a heterogeneous distribution of chromosome proteins (Cuéllar et al., 1991).
Organosilicon Synthesis and Isocyanates
- Organosilicon Synthesis of Isocyanates : A method for synthesizing isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series was developed, involving the silylation of starting amines followed by phosgenation of N-silyl-substituted amines. This method allows for the synthesis of both known and unknown isocyanates (Lebedev et al., 2006).
Future Directions
Properties
IUPAC Name |
2-fluoro-2-(furan-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGGOYNXLCTDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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